Cas no 1132-03-2 ((2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide)
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide is a specialized organic compound featuring an oxime functional group conjugated with an acetamide moiety. Its molecular structure, characterized by the (E)-configuration around the C=N bond, confers stability and reactivity suitable for applications in pharmaceutical intermediates or agrochemical synthesis. The presence of the 2-methylphenyl group enhances lipophilicity, potentially improving bioavailability in targeted formulations. This compound may serve as a precursor in the development of enzyme inhibitors or bioactive molecules due to its ability to act as a bidentate ligand. Its synthetic versatility and well-defined stereochemistry make it valuable for research in medicinal chemistry and material science.

1132-03-2 structure
Product name:(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(Hydroxyimino)-N-(o-tolyl)acetamide
- (2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide
- (2E)-2-hydroxyimino-N-(2-methylphenyl)acetamide
- 2-(hydroxyimino)-N-(2-methylphenyl)acetamide
- 2-HYDROXYIMINO-N-O-TOLYL-ACETAMIDE
- Acetamide,2-(hydroxyimino)-N-(2-methylphenyl)-
- hydroxyimino-acetic acid o-toluidide
- Hydroxyimino-essigsaeure-o-toluidid
- o-isonitrosoacetotoluidide
- Oximinoessigsaeure-o-toluidid
- 2-Methylisonitrosoacetanilide
- NSC 20557
- NSC 625639
- SCHEMBL5001754
- CS-0281959
- (E)-2-(hydroxyimino)-N-(o-tolyl)acetamide
- (2E)-2-(Hydroxyimino)-N-(2-methylphenyl)ethanamide #
- NSC-20557
- (2E)-2-(N-hydroxyimino)-N-(2-methylphenyl)acetamide
- 1132-03-2
- EN300-05940
- 2-(N-hydroxyimino)-N-(2-methylphenyl)acetamide
- 2-hydroxyimino-N-(2-methylphenyl)acetamide
- 1631034-75-7
- MFCD00136335
- Z56771100
- (2E)-2-hydroxyimino-N-(o-tolyl)acetamide
- A907401
- LS-04667
- HMS1395G14
- EINECS 214-472-2
- (2E)-2-(Hydroxyimino)-N-(2-methylphenyl)ethanamide
- N-(2-Methylphenyl)-2-hydroxyimino-acetamide
- CCG-35350
- AKOS000116519
- CHEMBL1987482
- NSC-625639
- NSC20557
- Acetamide, 2-(hydroxyimino)-N-(2-methylphenyl)-
- NSC625639
- STK430829
- acetamide, 2-(hydroxyimino)-N-(2-methylphenyl)-, (2E)-
- ALBB-014683
-
- MDL: MFCD00136335
- Inchi: InChI=1S/C9H10N2O2/c1-7-4-2-3-5-8(7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+
- InChI Key: XLFBDBCQQNVKHU-UXBLZVDNSA-N
- SMILES: CC1=C(NC(=O)C=NO)C=CC=C1
Computed Properties
- Exact Mass: 178.07400
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.7Ų
- Surface Charge: 0
- XLogP3: nothing
- Tautomer Count: 6
Experimental Properties
- Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 121 ºC
- Solubility: Slightly soluble (3.7 g/l) (25 º C),
- PSA: 61.69000
- LogP: 1.46650
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166000-250mg |
ALPHA-HYDROXYIMINO-O-ACETOTOLUIDIDE |
1132-03-2 | 250mg |
¥290.00 | 2021-05-21 | ||
TRC | E250010-250mg |
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide |
1132-03-2 | 250mg |
$ 185.00 | 2022-06-05 | ||
TRC | E250010-500mg |
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide |
1132-03-2 | 500mg |
$ 300.00 | 2022-06-05 | ||
TRC | E250010-1000mg |
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide |
1132-03-2 | 1g |
$ 480.00 | 2022-06-05 | ||
A2B Chem LLC | AD64055-1g |
(2E)-2-(Hydroxyimino)-n-(2-methylphenyl)acetamide |
1132-03-2 | 95% | 1g |
$228.00 | 2024-04-20 | |
Crysdot LLC | CD12179213-5g |
2-(Hydroxyimino)-N-(o-tolyl)acetamide |
1132-03-2 | 95+% | 5g |
$707 | 2024-07-23 | |
Key Organics Ltd | LS-04667-1G |
(2E)-2-(N-hydroxyimino)-N-(2-methylphenyl)acetamide |
1132-03-2 | >95% | 1g |
£276.00 | 2025-02-08 | |
Matrix Scientific | 064348-500mg |
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide |
1132-03-2 | 500mg |
$158.00 | 2023-09-10 | ||
A2B Chem LLC | AD64055-500mg |
(2E)-2-(Hydroxyimino)-n-(2-methylphenyl)acetamide |
1132-03-2 | >95% | 500mg |
$412.00 | 2024-01-04 | |
Alichem | A019139008-1g |
2-(Hydroxyimino)-N-(o-tolyl)acetamide |
1132-03-2 | 95% | 1g |
$400.00 | 2023-09-04 |
(2E)-2-(Hydroxyimino)-N-(2-methylphenyl)acetamide Related Literature
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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